N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a structurally complex small molecule featuring a sulfonamide core linked to a dimethylaminoethyl-naphthalene moiety and a 3,4-dimethoxyphenyl group. This compound combines multiple pharmacophoric elements:
- Sulfonamide group: Known for hydrogen-bonding capabilities and metabolic stability, sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and antimicrobial agents.
- Naphthalene and dimethoxybenzene groups: These aromatic systems contribute to lipophilicity, influencing membrane permeability and target binding through π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-24(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-23-29(25,26)17-12-13-21(27-3)22(14-17)28-4/h5-14,20,23H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRYIOXZRWGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that the compound may also have potential in treating infections caused by resistant bacteria.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated that modifications in the sulfonamide moiety can enhance cytotoxicity against cancer cell lines. For example, certain sulfonamide derivatives have been found to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDACs) . The specific mechanisms by which this compound exerts anticancer effects remain to be elucidated.
Neuropharmacological Effects
Emerging research highlights the potential neuropharmacological effects of compounds with similar dimethylamino and naphthalene groups. Some studies suggest that these compounds may act as dopamine receptor antagonists, which could be beneficial in treating conditions such as schizophrenia and other psychotic disorders . The specific binding affinities and functional outcomes of this compound at dopamine receptors require further investigation.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on sulfonamide derivatives. It was found that the presence of electron-donating groups such as methoxy significantly enhances biological activity . The specific arrangement of substituents on the naphthalene ring also plays a crucial role in modulating activity against target enzymes or receptors.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution profiles in animal models. However, toxicity assessments and long-term effects need thorough evaluation to establish safety profiles for potential clinical use .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 398.52 g/mol. Its structure includes a naphthalene moiety, dimethylamino group, and a sulfonamide functional group, which are critical for its biological activity and reactivity in chemical processes.
Medicinal Chemistry
The compound's sulfonamide group is known for its antibacterial properties, making it a point of interest for developing new antimicrobial agents. Research indicates that modifications of sulfonamide structures can lead to enhanced efficacy against resistant bacterial strains.
Case Study: Antimicrobial Activity
A study explored the synthesis of various sulfonamide derivatives and their activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial effects, suggesting potential for N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide as a lead compound for further development .
Organic Synthesis
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic organic chemistry.
Table 2: Synthetic Applications
| Reaction Type | Example Application |
|---|---|
| Nucleophilic Substitution | Synthesis of alkylated naphthalene derivatives |
| Coupling Reactions | Formation of biaryl compounds |
Catalysis
Recent studies have highlighted the potential of sulfonamide compounds as catalysts in various organic reactions. The presence of the dimethylamino group can enhance the catalytic activity by stabilizing transition states during chemical reactions.
Case Study: Chiral Catalysts
Research has demonstrated that certain sulfonamide derivatives can serve as chiral catalysts in asymmetric synthesis, leading to products with high enantiomeric excess. This application is particularly relevant in pharmaceuticals where chirality is crucial for drug efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
*Calculated based on structural formula.
Key Differences and Implications:
Functional Group Variations: Sulfonamide vs. Carboxamide/Thiourea: The target’s sulfonamide group is more electronegative and rigid compared to carboxamides () or thioureas (). This may enhance metabolic stability and hydrogen-bonding interactions with targets, such as enzymes requiring polar anchor points . Dimethoxybenzene vs. Quinoline/Hydroxy Groups: The dimethoxybenzene moiety in the target compound offers distinct electronic and steric properties compared to the quinoline ring in SzR-105 (). Quinoline’s nitrogen atom enables metal coordination, while dimethoxy groups may favor interactions with hydrophobic pockets.
Molecular Weight and Lipophilicity: The target compound (~423.5 g/mol) is heavier than the carboxamide derivatives (~309–321 g/mol) but lighter than the thiourea derivatives (~453.6 g/mol). Higher molecular weight may reduce oral bioavailability but could improve target affinity through increased van der Waals interactions .
Biological Activity Insights: Compounds in (e.g., SzR-105) with quinoline-carboxamide scaffolds are reported in research targeting kinase or antimicrobial activity, where the hydroxy and dimethylamino groups play critical roles in binding . The target’s sulfonamide group may similarly target enzymes like carbonic anhydrases or tyrosine kinases. Thiourea derivatives () often act as receptor modulators or enzyme inhibitors, leveraging their hydrogen-bonding thiourea moiety. The target’s sulfonamide could offer a more stable alternative in such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
